BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to N-Allylnoriso-
LSD (AL-LAD)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Allylnoriso-LSD

Cat. No.: B15557244

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Allylnoriso-LSD, also known as AL-LAD or 6-allyl-6-nor-lysergic acid diethylamide, is a
potent psychedelic lysergamide and an analog of lysergic acid diethylamide (LSD). First
synthesized and evaluated for its LSD-like discriminative stimulus properties in the mid-1980s,
AL-LAD has demonstrated significant potency as a serotonin 5-HT2A receptor agonist. This
technical guide provides a comprehensive overview of the available scientific data on N-
Allylnoriso-LSD, including its synthesis, pharmacological properties, and the experimental
methodologies used for its characterization. All quantitative data has been summarized in
structured tables, and key experimental workflows and signaling pathways are visualized using
diagrams.

Chemical and Physical Properties
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Property Value
(6aR,9R)-N,N-diethyl-7-(prop-2-en-1-
IUPAC Name yI)-4,6,6a,7,8,9-hexahydroindolo[4,3-
fg]lquinoline-9-carboxamide
AL-LAD, 6-allyl-6-nor-LSD, N(6)-allyl norlysergic
Synonyms

acid N,N-diethylamide

Molecular Formula C22H27Ns0
Molecular Weight 349.47 g/mol
CAS Number 65527-61-9

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for N-

Allylnoriso-LSD.

ble 3.1: indi finities (Ki)

Receptor Radioligand Tissue Source  Ki (nM) Reference
Rat Frontal
5-HT2A [FH]ketanserin 8.1 [1]
Cortex
Rat Frontal
5-HT2A [[*251]-R-DOI 3.4 [1]
Cortex
Dopamine D1 [BH]SCH-23390 - 189 (Ko.s) [1]
Dopamine D2 [*H]spiperone - 12.3 (Ko.s) [1]
Table 3.2: In Vivo Efficacy (EDso)
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. Training EDso Potency vs.
Assay Species Reference
Drug (Dose) (nmol/kg) LSD
Drug
o LSD (185.5 ~3.5x more
Discriminatio Rat 13 [1]
nmol/kg) potent
n
Head-Twitch Slightly less
Mouse - 174.9
Response potent

Note: As of the latest available data, specific in vitro functional assay data (e.g., ECso, Emax
from calcium flux or IP1 accumulation assays) for N-Allylnoriso-LSD has not been reported in

the scientific literature.

Experimental Protocols
Synthesis of N-Allylnoriso-LSD

The following protocol is adapted from the synthesis described by Hoffman and Nichols (1985).

Workflow for the Synthesis of N-Allylnoriso-LSD
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Caption: Synthesis of N-Allylnoriso-LSD from LSD.

Step-by-Step Procedure:

o Demethylation of LSD to Nor-LSD:

o d-Lysergic acid diethylamide (LSD) is demethylated at the N6 position using cyanogen
bromide in a suitable solvent like chloroform.

o The resulting N(6)-cyano-nor-LSD is then reduced, for example with zinc dust in acetic
acid, to yield norlysergic acid N,N-diethylamide (nor-LSD).

» N-Alkylation of Nor-LSD:

o Nor-LSD is then N-alkylated using an appropriate allyl halide, such as allyl bromide.
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o The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base
such as potassium carbonate (K2COs) to yield N-Allylnoriso-LSD.

o Purification:

o The final product is purified using chromatographic techniques to isolate the desired

compound.

Drug Discrimination Assay

This protocol provides a general framework for a two-lever drug discrimination task in rats, as
this was the method used to determine the in vivo potency of N-Allylnoriso-LSD.[2][3]

Workflow for Drug Discrimination Assay

Training Phase

Administer LSD
(Training Dose)

i l Testing Phase

Press 'Saline' Lever Press 'LSD' Lever Administer N-Allylnoriso-LSD
(Test Doses)

Food Reward Observe Lever Choice

Administer Saline

Click to download full resolution via product page

Caption: Workflow of a drug discrimination assay.
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Procedure:

o Apparatus: A standard two-lever operant conditioning chamber.
e Subjects: Typically, male rats are used.

e Training:

o Animals are trained to discriminate between an intraperitoneal injection of a specific dose
of LSD (the training drug) and a saline injection.

o Following an LSD injection, responses on one designated lever are reinforced (e.g., with a
food pellet), while responses on the other lever have no consequence.

o Following a saline injection, responses on the opposite lever are reinforced.

o Training continues until the animals reliably (>85% correct) press the appropriate lever
based on the injection they received.

e Testing:
o Once trained, various doses of the test compound (N-Allylnoriso-LSD) are administered.
o The percentage of responses on the LSD-appropriate lever is recorded for each dose.

o The EDso value, the dose at which the animal makes 50% of its responses on the drug-
appropriate lever, is then calculated.

Head-Twitch Response (HTR) Assay

The head-twitch response in mice is a behavioral proxy for 5-HT2A receptor activation and is
used to assess the hallucinogenic potential of compounds.[4][5]

Procedure:
e Subjects: Typically, male C57BL/6J mice are used.

e Drug Administration: The test compound (N-Allylnoriso-LSD) is administered, usually via
intraperitoneal injection.
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e Observation:
o Following administration, the mice are placed in an observation chamber.

o The number of head-twitches (rapid, side-to-side head movements) is counted over a

specified period.

o Automated systems using video tracking or magnet-based detectors can also be

employed for quantification.[6]
o Data Analysis:
o The number of head-twitches is recorded for each dose of the test compound.

o A dose-response curve is generated, and the EDso value (the dose that elicits 50% of the
maximal response) is calculated.

Mechanism of Action and Signaling Pathways

N-Allylnoriso-LSD is a potent 5-HT2A receptor agonist.[7] The psychedelic effects of
lysergamides are primarily mediated through the activation of this receptor. The 5-HT2A
receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gg/G11 signaling
pathway.[8]

5-HT2A Receptor Signaling Pathway
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Caption: Simplified 5-HT2A receptor signaling cascade.
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Pathway Description:
e Receptor Binding: N-Allylnoriso-LSD binds to and activates the 5-HT2A receptor.

o G-Protein Activation: This activation leads to a conformational change in the receptor, which
in turn activates the associated Gg/Gi1 protein.

e Phospholipase C Activation: The activated Gg/G11 protein stimulates phospholipase C
(PLC).

o Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

o Calcium Release: IPs binds to its receptors on the endoplasmic reticulum, leading to the
release of intracellular calcium (Caz*).

e Protein Kinase C Activation: DAG and the increased intracellular Ca2* concentration
synergistically activate protein kinase C (PKC).

o Downstream Effects: PKC then phosphorylates various downstream target proteins, leading
to a cascade of cellular responses that ultimately alter neuronal excitability and produce the
characteristic psychedelic effects.

Conclusion

N-Allylnoriso-LSD is a potent lysergamide with well-documented in vivo activity as a 5-HT2A
receptor agonist. Its synthesis and behavioral effects in animal models have been established,
demonstrating a potency that is comparable to or even greater than LSD in certain assays.
While detailed in vitro functional data is currently lacking in the public domain, the existing
binding and in vivo data provide a strong foundation for its classification as a classic
psychedelic. Further research into its in vitro functional profile and the nuances of its signaling
would be beneficial for a more complete understanding of this compound and for the
development of novel therapeutics targeting the serotonergic system. compound and for the
development of novel therapeutics targeting the serotonergic system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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